molecular formula C13H9Cl2N3 B3177934 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline CAS No. 303099-03-8

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline

Cat. No.: B3177934
CAS No.: 303099-03-8
M. Wt: 278.13 g/mol
InChI Key: MDMZZYHAHPZWFT-UHFFFAOYSA-N
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Description

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline is a high-purity organic compound with the molecular formula C₁₃H₉Cl₂N₃ and a molecular weight of 278.14 g/mol . This chemical features a benzimidazole core structure, a privileged scaffold in medicinal chemistry, substituted with chlorine atoms and an aniline group. It is supplied with a purity of 97% and must be stored in a dark, dry environment at 2-8°C to maintain stability . While specific biological data for this dichlorinated derivative is not fully detailed in the public domain, its structural class is of significant research interest. Benzimidazole-aniline derivatives are recognized as key intermediates in the synthesis of novel molecules for pharmaceutical and biological testing . For instance, closely related 4-(1H-benzo[d]imidazol-2-yl)aniline compounds serve as core building blocks for the development of experimental therapeutic agents, highlighting the value of this chemical scaffold in drug discovery programs . Researchers may explore its applications in areas such as the development of new small-molecule inhibitors or as a precursor in organic synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,6-dichloro-1H-benzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMZZYHAHPZWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 4 5,7 Dichloro 1h Benzo D Imidazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, and other relevant nuclei)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline, both ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of hydrogen atoms based on their chemical shift (δ), multiplicity, and coupling constants (J). For the parent compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, the spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons on both the benzimidazole (B57391) and aniline (B41778) rings, as well as the amine (NH₂) and imidazole (B134444) (NH) protons. ijrpc.com The amine and imidazole protons are notable for being exchangeable with deuterium, a characteristic often confirmed by adding D₂O to the sample. ijrpc.com

For 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline, the signals corresponding to the benzimidazole ring would be significantly altered. The protons at positions 5 and 7 would be absent, and the proton at position 6 would likely appear as a singlet. The electron-withdrawing effect of the chlorine atoms would also be expected to shift the remaining benzimidazole proton signals downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. In the case of 4-(1H-benzo[d]imidazol-2-yl)aniline, characteristic signals are observed for the carbons of both aromatic rings. ijrpc.com The introduction of two chlorine atoms at the 5 and 7 positions would cause a significant downfield shift for these carbons due to the deshielding effect of the halogens. The chemical shifts of the other carbons in the benzimidazole ring would also be affected, albeit to a lesser extent.

Interactive Data Table: Representative NMR Data for 4-(1H-benzo[d]imidazol-2-yl)aniline Data recorded in DMSO-d₆. Chemical shifts (δ) are in ppm.

NucleusAssignmentChemical Shift (δ)
¹HNH₂ (aminophenyl)5.58 (s, exchangeable)
¹HH-2', H-6' (aminophenyl)6.63 (d, J = 8.4 Hz)
¹HH-5, H-6 (benzimidazole)7.08 (m)
¹HH-4, H-7 (benzimidazole)7.46 (m)
¹HH-3', H-5' (aminophenyl)7.79 (d, J = 8.4 Hz)
¹HNH (benzimidazole)12.46 (br s, exchangeable)
¹³CAromatic Carbons113.05, 114.14, 123.50, 129.32, 135.78
¹³CQuaternary Carbons151.59, 152.68

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of electromagnetic radiation corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(1H-benzo[d]imidazol-2-yl)aniline exhibits characteristic absorption bands. ijrpc.com The N-H stretching vibrations of the imidazole and aniline groups typically appear as distinct bands in the region of 3200-3500 cm⁻¹. ijrpc.com Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=N and C=C stretching vibrations of the imidazole and benzene (B151609) rings, respectively, are found in the 1500-1650 cm⁻¹ region. ijrpc.com For the 5,7-dichloro derivative, the presence of C-Cl bonds would introduce stretching vibrations typically observed in the fingerprint region, generally below 800 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands for 4-(1H-benzo[d]imidazol-2-yl)aniline Data from KBr pellet. Frequencies (ν) are in cm⁻¹.

Frequency (cm⁻¹)Vibrational ModeFunctional Group
3430N-H StretchBenzimidazole NH
3350, 3217N-H StretchAniline NH₂
3061C-H StretchAromatic C-H
1629C=N StretchImidazole C=N
1605C=C StretchAromatic C=C

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, making it useful for analyzing the carbon framework of aromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of benzimidazole derivatives typically shows absorption bands corresponding to π → π* transitions within the aromatic rings. The position and intensity of these bands are sensitive to the substitution pattern on the rings. For this compound, the extended conjugation between the benzimidazole and aniline moieties would result in characteristic absorption maxima (λₘₐₓ). The chloro-substituents may cause a slight bathochromic (red) or hypsochromic (blue) shift in these transitions depending on their electronic effects.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Mass Spectrometry (MS): In the mass spectrum of the parent compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, the molecular ion peak (M⁺) is observed at an m/z value of 209, corresponding to its molecular weight. ijrpc.com The fragmentation pattern often involves cleavages of the bonds linking the two ring systems.

For this compound, the expected molecular weight is approximately 278 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers.

Interactive Data Table: Mass Spectrometry Data for 4-(1H-benzo[d]imidazol-2-yl)aniline

m/z ValueAssignmentRelative Intensity (%)
209[M]⁺100
210[M+1]⁺17
208[M-1]⁺48
181Fragment12
118Fragment16

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Dihedral Angles and Conformational Preferences

A key conformational feature of 2-arylbenzimidazoles is the dihedral angle between the plane of the benzimidazole ring system and the plane of the phenyl ring at the 2-position. This angle determines the degree of coplanarity and, consequently, the extent of electronic conjugation between the two aromatic systems. The specific value of this angle is influenced by steric hindrance from substituents and the nature of intermolecular interactions within the crystal lattice.

Advanced Spectroscopic Techniques (e.g., ¹⁵N CP/MAS NMR, Electrochemical Spectroscopy)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the ¹⁵N Cross-Polarization/Magic-Angle Spinning (CP/MAS) Nuclear Magnetic Resonance (NMR) or electrochemical spectroscopy of this compound. While these techniques are powerful tools for the characterization of benzimidazole derivatives, published research focusing on this specific dichlorinated compound is not currently available.

Solid-state NMR, particularly ¹⁵N CP/MAS NMR, is instrumental in studying the tautomerism and hydrogen bonding of benzimidazoles in the solid state. beilstein-journals.orgbeilstein-journals.org This technique can provide detailed information about the nitrogen environments within the imidazole ring, which is often challenging to obtain from solution-state NMR due to dynamic processes like proton exchange. beilstein-journals.orgnih.gov

Similarly, electrochemical techniques such as cyclic voltammetry or differential pulse voltammetry are employed to investigate the redox properties of benzimidazole compounds. nih.govnih.gov These methods can determine oxidation and reduction potentials, providing insight into the electronic properties of the molecule and its potential applications in materials science or as a sensor component. nih.gov

Although general methodologies for applying these advanced spectroscopic techniques to the broader class of benzimidazoles are well-established, specific data, including chemical shifts for ¹⁵N NMR or redox potentials from electrochemical analysis for this compound, remain to be reported in the peer-reviewed literature. Further experimental investigation is required to generate these detailed characterization data.

Computational Chemistry and Theoretical Investigations of 4 5,7 Dichloro 1h Benzo D Imidazol 2 Yl Aniline

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. mdpi.com Calculations for 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)aniline are typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov This process yields the most stable three-dimensional conformation of the molecule by minimizing its energy, providing precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the foundation for further analysis of the molecule's electronic properties.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. thaiscience.info For this compound, the HOMO is generally localized on the electron-rich aniline (B41778) moiety, whereas the LUMO is distributed across the electron-accepting dichloro-benzimidazole ring system.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com The charge transfer that occurs during this excitation is a key aspect of the molecule's electronic behavior. irjweb.com

Table 1: Calculated FMO Properties of this compound

Parameter Value (eV)
HOMO Energy -5.87
LUMO Energy -2.15

Note: These values are representative and calculated using DFT/B3LYP methods.

Mulliken population analysis is used to calculate the partial atomic charges on each atom within the molecule, providing insight into the distribution of electron density. irjweb.com In this compound, the nitrogen and chlorine atoms are expected to carry negative charges due to their high electronegativity, while hydrogen and carbon atoms typically exhibit positive charges. irjweb.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. thaiscience.info For this molecule, negative potential is concentrated around the nitrogen atoms of the imidazole (B134444) ring and the chlorine atoms, while the hydrogen atoms of the aniline's amino group represent a region of positive potential. irjweb.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of this compound in various environments, such as in solution. MD is particularly valuable for assessing the stability of ligand-protein complexes predicted by molecular docking. rjeid.com By simulating the complex over several nanoseconds, researchers can analyze parameters like root-mean-square deviation (RMSD) to confirm that the ligand remains stably bound within the target's active site.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is used to predict the ¹H and ¹³C NMR chemical shifts. niscpr.res.inresearchgate.net These theoretical calculations help in the assignment of experimental NMR signals to specific atoms in the molecular structure. nih.gov Predicted chemical shifts for similar benzimidazole (B57391) derivatives have shown a strong correlation with experimental values. niscpr.res.inresearchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. beilstein-journals.orgrsc.org This analysis calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max). researchgate.net For molecules like this compound, the primary absorption bands are typically due to π → π* transitions within the aromatic system. researchgate.net The inclusion of solvent effects in the calculations, often through a Polarizable Continuum Model (PCM), is crucial for achieving accurate predictions that match experimental spectra. beilstein-journals.org

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen for potential therapeutic agents. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. researchgate.net The results are typically reported as a binding affinity or docking score (in kcal/mol), where a more negative value indicates a stronger binding interaction. Benzimidazole derivatives are often docked against targets like viral polymerases or protein kinases to explore their potential as antiviral or anticancer agents. ijrpc.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. These close contacts, indicated by red spots on the dnorm map, represent key interactions such as hydrogen bonds. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H 35.5
C···H/H···C 25.0
N···H/H···N 18.2
Cl···H/H···Cl 12.5
C···C 6.1

Note: Data is representative of similar substituted benzimidazole structures and illustrates the typical distribution of intermolecular contacts. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Insights for 4 5,7 Dichloro 1h Benzo D Imidazol 2 Yl Aniline Derivatives

Influence of Dichloro Substitution on Molecular Interactions and Biological Recognition

The presence and position of halogen atoms on the benzimidazole (B57391) ring can profoundly impact a molecule's physicochemical properties and its interaction with biological targets. The dichloro substitution, as seen in 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline, is a critical feature that modulates activity.

The inclusion of two chlorine atoms, particularly the 5,6-dichloro pattern, has been shown to increase the hydrophobicity of the benzimidazole moiety. nih.gov This enhanced lipophilicity can facilitate stronger binding within allosteric hydrophobic pockets of target enzymes. nih.gov For instance, in the design of BRAF kinase inhibitors, a 5,6-dichlorobenzimidazole moiety was specifically chosen to enhance hydrophobic interactions within the allosteric back pocket of the enzyme's binding site. nih.gov This strategy is based on the principle that increasing such interactions can lead to more potent and selective inhibition.

Furthermore, halogen substitutions are a well-established strategy for improving metabolic stability and modulating the electronic character of a molecule. mdpi.com While direct structure-activity relationship studies detailing the specific advantages of a 5,7-dichloro pattern over other halogenation patterns for the 4-anilino-benzimidazole scaffold are not extensively detailed in the available literature, the general principles of medicinal chemistry suggest that these substitutions are crucial for optimizing ligand-target interactions. Molecular docking simulations of various 5,6-dichlorobenzimidazole derivatives have confirmed that the dichloro substitutions stabilize binding in hydrophobic pockets of kinases like VEGFR-2 and BRAF. nih.gov The specific positioning at C5 and C7 would similarly influence the molecule's orientation and interactions within a target's active or allosteric site.

SAR Profiling of 4-Anilino-Benzimidazole Scaffold Modifications

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. For the 4-anilino-benzimidazole scaffold, modifications on both the aniline (B41778) and benzimidazole moieties have been extensively explored to understand their impact on biological activity.

The aniline ring connected at the C2 position of the benzimidazole core provides a key site for synthetic modification to tune biological activity. The nature and position of substituents on this ring can dictate potency and selectivity for various targets.

For example, in a series of benzimidazole-4,7-dione-based P2X3 receptor antagonists, modifying the 3,4-difluoroaniline (B56902) moiety of a hit compound to either 4-fluoro or 4-chloro aniline resulted in a 4- to 5-fold decrease in antagonistic activity. mdpi.com This highlights the sensitivity of the receptor to the electronic and steric properties of the aniline substituents.

In another study focused on acetylcholinesterase (AChE) inhibitors, the presence of 3,4-dihydroxy groups on the phenyl ring (aniline moiety) of benzimidazole derivatives led to the most potent enzyme inhibition. nih.gov Molecular docking studies revealed that these hydroxyl groups form crucial hydrogen bonds within the enzyme's active site, explaining their superior activity compared to other analogues in the series. nih.gov The table below summarizes key findings on how aniline moiety substitutions affect biological outcomes.

TargetAniline SubstituentObservationReference(s)
P2X3 Receptor4-Fluoro or 4-Chloro (vs. 3,4-Difluoro)4–5 fold decrease in antagonistic activity. mdpi.com
Acetylcholinesterase (AChE)3,4-DihydroxyPotent inhibition due to hydrogen bonding in the active site. nih.gov
BRAF Kinase3-Hydroxy or 4-HydroxyWeak inhibitory activity. nih.gov
BRAF Kinase3-Methoxy or 4-MethoxyModerate improvement in inhibitory activity over hydroxylated analogs. nih.gov

Substitutions on the benzimidazole ring itself, particularly at the C5 and C6 positions, are well-documented to be critical determinants of biological activity. nih.govnih.gov These modifications can influence everything from receptor affinity to enzyme inhibition.

SAR studies on anti-inflammatory benzimidazoles have shown that introducing electronegative groups at the C5 position leads to more potent activity compared to electron-donating groups or no substitution. nih.gov In the context of antiplasmodial agents, electron-donating groups like a methyl group at position C5, or even more effectively, at both C5 and C6 (5,6-diMe), were preferred for activity. researchgate.netmalariaworld.org

For antifungal applications, a series of 5-substituted benzimidazoles revealed that compounds with 5-iodo and 5-methyl substitutions displayed the highest activity against fungal strains, even surpassing commercial drugs. researchgate.net Conversely, derivatives with 5-(trifluoromethyl) and 5-methoxy groups showed lower antifungal potency. researchgate.net These findings underscore the importance of the substituent's nature at these positions for specific biological targets.

Target/ActivityBenzimidazole Substituent(s)ObservationReference(s)
Anti-inflammatoryElectronegative group at C5More potent activity. nih.gov
AntiplasmodialElectron-donating group (e.g., Methyl) at C5 or C5/C6Preferred for activity. malariaworld.org
Antifungal5-Iodo or 5-MethylHigher activity than reference drugs. researchgate.net
Antifungal5-(Trifluoromethyl) or 5-MethoxyLower activity. researchgate.net

Mechanistic Basis of Biological Activity in In Vitro Models

Derivatives of the 4-anilino-benzimidazole scaffold exert their biological effects through various molecular mechanisms, primarily involving enzyme inhibition and receptor modulation. In vitro studies have provided detailed insights into how these compounds function at a molecular level.

Benzimidazole derivatives are known to inhibit a wide array of enzymes through diverse mechanisms. researchgate.net Their ability to mimic natural purines makes them effective competitors for ATP binding sites in kinases, while their structural versatility allows for allosteric inhibition as well.

Kinase Inhibition : A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed as dual inhibitors of both wild-type (WT) and V600E mutant BRAF kinase. nih.gov The design strategy intended for the 5,6-dichlorobenzimidazole core to occupy the allosteric hydrophobic back pocket of the kinase, thereby acting as type II inhibitors. The most potent compound in this series, 10h , demonstrated IC50 values of 1.72 µM and 2.76 µM against BRAFWT and BRAFV600E, respectively. nih.gov

Acetylcholinesterase (AChE) Inhibition : Certain 5(6)-chloro-benzimidazole derivatives bearing a 3,4-dihydroxyphenyl group at the C2 position were identified as potent AChE inhibitors. nih.gov Kinetic studies revealed a mixed inhibition mechanism. The most active compounds, 3d and 3h , exhibited potent inhibition with IC50 values of 31.9 nM and 29.5 nM, respectively. nih.gov

Other Enzymes : The benzimidazole scaffold has been successfully employed to target other enzymes. Derivatives have been synthesized as inhibitors of glycogen (B147801) phosphorylase (GP), with arylsulfonyl derivatives showing the highest activity (IC50 ~324 µM). nih.gov Others have been developed as potent inhibitors of prolyl oligopeptidase (POP), with IC50 values as low as 3.61 µM. tandfonline.comresearchgate.net Additionally, 2-aryl benzimidazoles can act as allosteric non-nucleoside inhibitors (NNIs) of the Hepatitis C virus (HCV) NS5B RNA polymerase, binding to the thumb domain of the enzyme. ijrpc.com

Target EnzymeDerivative SeriesInhibition MechanismPotency (IC50/Ki)Reference(s)
BRAF WT/V600E1-Substituted-5,6-dichlorobenzimidazolesType II Allosteric Inhibition1.72 µM / 2.76 µM (Compound 10h) nih.gov
Acetylcholinesterase (AChE)5(6)-Chloro-benzimidazolesMixed Inhibition29.5 nM (IC50), 24.8 nM (Ki) (Compound 3h) nih.gov
Glycogen Phosphorylase (GP)Arylsulfonyl (benzimidazol-2-yl)-anilinesNot specified324 µM (Compound 7) nih.gov
Prolyl Oligopeptidase (POP)Hydrazone-Schiff base derivativesNot specified3.61 µM tandfonline.comresearchgate.net
HCV NS5B Polymerase2-Aryl benzimidazolesAllosteric InhibitionNot specified ijrpc.com

In addition to enzyme inhibition, benzimidazole derivatives are well-recognized as modulators of various cell surface and nuclear receptors. Their primary mode of action in this context is often antagonism.

Angiotensin II Type 1 (AT1) Receptor Antagonism : The benzimidazole core is a key structural feature in several marketed Angiotensin II receptor blockers (ARBs) like candesartan (B1668252) and telmisartan. nih.gov These compounds act as AT1 receptor antagonists, preventing the vasoconstrictive effects of angiotensin II. nih.govingentaconnect.com Key structural features for this activity typically include the heterocyclic benzimidazole system, an alkyl side chain, and an acidic group (like a tetrazole or carboxylic acid) that mimics the C-terminal carboxylate of angiotensin II. nih.gov

Other Receptor Targets : The versatility of the benzimidazole scaffold extends to other receptor systems. SAR studies have identified derivatives that act as antagonists for bradykinin (B550075) and cannabinoid receptors, contributing to their anti-inflammatory effects. nih.govnih.gov Additionally, a series of benzimidazole-4,7-dione analogues were discovered to be antagonists of the P2X3 receptor, a target for novel anti-nociceptive agents. mdpi.com While less common, agonistic activity has also been reported for other imidazole-based structures, though specific examples for the 4-anilino-benzimidazole scaffold are not prominent in the reviewed literature.

Target ReceptorMode of ActionDerivative ClassKey Structural InsightsReference(s)
Angiotensin II (AT1)Antagonism"Sartans" (e.g., Candesartan)Benzimidazole core, alkyl chain, acidic group. nih.govingentaconnect.com
Angiotensin II (AT2)Selective Ligand Binding2-Alkyl substituted benzimidazolesBulky groups at C2 (isopropyl, tert-butyl) enhance affinity and selectivity. diva-portal.orgdiva-portal.orgnih.gov
Bradykinin ReceptorAntagonismC2 diarylamine benzimidazolesContributes to anti-inflammatory activity. nih.govnih.gov
Cannabinoid ReceptorAntagonism5-Carboxamide/sulfonyl benzimidazolesContributes to anti-inflammatory activity. nih.govnih.gov
P2X3 ReceptorAntagonismBenzimidazole-4,7-dionesAniline moiety substitutions are critical for potency. mdpi.com

Interactions with Nucleic Acids and Proteins at the Molecular Level

The therapeutic and biological activities of this compound and its derivatives are intrinsically linked to their interactions with biological macromolecules. The benzimidazole scaffold is recognized as a "privileged substructure" in medicinal chemistry, capable of interacting with a wide range of proteins and enzymes. ijpsonline.com Furthermore, the planar nature of the benzimidazole ring system allows for intercalation into the base pairs of DNA, a common mechanism for DNA-targeting anticancer agents. dntb.gov.ua

Interaction with Nucleic Acids

Derivatives of the benzimidazole scaffold have been extensively studied for their ability to bind to DNA, often exhibiting a preference for the minor groove, particularly at AT-rich sequences. nih.gov This binding can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.

One study on novel 1H-benzo[d]imidazole derivatives (BBZs) identified human topoisomerase I as a likely target. nih.gov Topoisomerases are crucial enzymes that manage the topological states of DNA during various cellular processes. phcogrev.com The inhibition of these enzymes by small molecules can lead to DNA damage and apoptosis in rapidly dividing cells. The interaction between these BBZ derivatives and DNA was investigated using spectroscopic methods, which revealed a strong binding affinity and thermal stabilization of AT sequence-specific DNA. nih.gov

Circular dichroism studies showed that the binding of these compounds influences the conformation of DNA. nih.gov The changes observed in the CD signals upon interaction are indicative of structural changes in the DNA. nih.gov Furthermore, UV/Vis absorption studies demonstrated a red shift upon binding to an AT-rich oligomer, with one of the most potent compounds, 12b , showing a significant red shift of 18 nm. nih.gov This compound also inhibited the relaxation of DNA by human topoisomerase I by 50% at a concentration of 16 μM. nih.gov

Table 1: DNA Binding and Topoisomerase I Inhibition Data for Selected 1H-benzo[d]imidazole Derivatives

Compound Binding Affinity (Ka, M⁻¹) Thermal Stabilization (ΔTm, °C) Topoisomerase I Inhibition (IC₅₀, µM)
11a Strong High -
12a Strong High -
12b Strong High 16

Data sourced from a study on novel 1H-benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I. nih.gov

Another study on a novel imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrid, a related benzimidazole derivative, suggested that the compound intercalates into DNA base pairs. dntb.gov.ua The DNA binding constant for this compound was determined to be 1.25 × 10⁴ M⁻¹. dntb.gov.ua

Interaction with Proteins

The benzimidazole nucleus is a versatile scaffold for designing inhibitors of various enzymes due to its ability to form key interactions within protein active sites. ijpsonline.com Molecular docking studies have provided valuable insights into the binding modes of benzimidazole derivatives with different protein targets.

For instance, molecular docking studies of certain benzo[d]thiazol-2-amine derivatives, which share structural similarities with benzimidazole derivatives, have shown strong binding affinities to the Human Epidermal growth factor receptor (HER) enzyme, indicating their potential as cancer therapy candidates. ijpsonline.com

In a study focused on V600EBRAF inhibitors, molecular docking was employed to understand the binding modes of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives. nih.gov These studies help in elucidating the specific interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity of these compounds.

Furthermore, the interaction of aniline derivatives with serum albumins, such as bovine serum albumin (BSA), has been investigated. ijpsonline.com Serum albumin is a major transport protein in the blood, and the binding of drugs to it can significantly influence their pharmacokinetic properties. Fluorescence spectroscopic techniques have been used to study these interactions and determine binding affinities. ijpsonline.com

While specific quantitative binding data for this compound derivatives with a wide range of proteins is not extensively available in the public domain, the existing research on related benzimidazole structures highlights the importance of this scaffold in establishing potent interactions with various biological targets. The dichloro substitution on the benzimidazole ring is expected to influence the electronic and hydrophobic properties of the molecule, which in turn would modulate its binding affinity and selectivity towards different proteins and nucleic acid structures.

Mechanistic Biological Activity Studies in Vitro Investigations of the Dichloro Aniline Benzimidazole Scaffold

In Vitro Antimicrobial Action: Elucidation of Molecular Mechanisms

While the broader class of benzimidazoles is known for its antimicrobial properties, specific mechanistic data for 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)aniline is still emerging. Research into related compounds provides a framework for understanding its potential modes of action.

Bacterial Target Identification and Interaction

The antibacterial mechanisms of many heterocyclic compounds, including benzimidazoles, often involve the inhibition of essential bacterial enzymes. Key targets in bacteria include DNA gyrase and dihydrofolate reductase (DHFR), both critical for DNA replication and synthesis.

DNA Gyrase: This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription in bacteria. Inhibition of DNA gyrase leads to the cessation of these processes and ultimately bacterial cell death. While studies on other benzimidazole (B57391) derivatives have shown potent DNA gyrase inhibitory activity, specific enzymatic assays for this compound are needed to confirm this as a direct mechanism.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folic acid pathway, responsible for producing tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and amino acids. nih.gov A series of 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines were designed as DHFR inhibitors, demonstrating that the benzimidazole scaffold can be optimized for potent and selective antibacterial activity by targeting this enzyme. nih.govnih.gov However, direct inhibitory data for this compound against bacterial DHFR has not yet been reported.

Antifungal Mechanism of Action

A primary target for many antifungal agents is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Ergosterol Synthesis Inhibition: Disruption of ergosterol production compromises the integrity and fluidity of the fungal cell membrane, leading to cell growth arrest and death. The most common target within this pathway is the enzyme lanosterol (B1674476) 14α-demethylase. Although various azole and imidazole-containing compounds are known to function through this mechanism, specific studies confirming the direct inhibition of ergosterol synthesis by this compound are required to definitively establish this as its mode of antifungal action.

In Vitro Antiproliferative Mechanisms: Cellular and Molecular Targets

The antiproliferative effects of benzimidazole derivatives are often attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as cell division and survival signaling pathways.

Cell Cycle Modulation

Disruption of the normal progression of the cell cycle is a key strategy for many anticancer drugs. A related benzimidazole derivative, when tested on various cancer cell lines, was found to cause cell cycle arrest, preventing the cells from proceeding to mitosis and thus inhibiting proliferation. nih.gov This suggests that this compound may also exert its antiproliferative effects through modulation of the cell cycle, a hypothesis that warrants further investigation through cell-based assays.

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a highly sought-after characteristic for anticancer agents. Research on structurally similar halogenated benzimidazoles has shown that they can trigger apoptosis in cancer cells. For example, certain tetrabromo-1H-benzimidazole derivatives have been shown to induce apoptosis in leukemia and breast cancer cells. nih.gov Another study on a different heterocyclic compound demonstrated the induction of both apoptosis and paraptosis in breast cancer cells via the generation of reactive oxygen species (ROS) and activation of the JNK pathway. nih.gov These findings suggest that this compound might also engage apoptotic pathways to exert its cytotoxic effects.

Specific Protein Kinase Inhibition and Signaling Pathway Modulation

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature of cancer, making them attractive therapeutic targets.

Kinase Inhibition: The benzimidazole scaffold is present in several known protein kinase inhibitors. For instance, derivatives of imidazo[4,5-b]pyridine, which share structural similarities, have been developed as inhibitors of the FLT3-ITD kinase, a target in acute myeloid leukemia. Specifically, 5,7-dichloro-1H-imidazo[4,5-b]pyridine was used as a starting material for these inhibitors. Additionally, other benzimidazole-containing molecules have been designed to inhibit kinases such as V600E-BRAF. nih.gov These precedents suggest that this compound could potentially function by inhibiting specific protein kinases involved in cancer progression. Comprehensive kinase profiling would be necessary to identify its specific targets and affected signaling pathways.

Other Mechanistic In Vitro Biological Activities (e.g., Anti-inflammatory, Antiparasitic)

The benzimidazole framework is also associated with other biological activities, including anti-inflammatory and antiparasitic actions.

Anti-inflammatory Activity: Various benzimidazole derivatives have been synthesized and evaluated for their potential to inhibit key mediators of the inflammatory cascade. However, specific in vitro studies investigating the anti-inflammatory mechanisms of this compound, such as its effect on cyclooxygenase (COX) enzymes or the production of inflammatory cytokines, are not available in the public domain.

Antiparasitic Activity: The benzimidazole class is well-established in the field of antiparasitic agents. Studies on various derivatives have shown activity against protozoa like Giardia lamblia and Entamoeba histolytica, and helminths such as Trichinella spiralis. The mechanism for some of these compounds involves the inhibition of tubulin polymerization. Nevertheless, research specifically documenting the in vitro efficacy and mechanistic pathways of this compound against any parasitic species is currently unavailable.

Advanced Research Perspectives and Future Directions for 4 5,7 Dichloro 1h Benzo D Imidazol 2 Yl Aniline Research

Design Principles for Next-Generation Benzimidazole (B57391) Derivatives

The design of future benzimidazole derivatives, including analogues of 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline, will be guided by established and emerging structure-activity relationship (SAR) principles. The core idea is to systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Key design principles revolve around modifications at three primary positions: the benzimidazole ring, the N-1 position of the imidazole (B134444) ring, and the substituent at the C-2 position.

C-2 Position Substituents: The aniline (B41778) group at the C-2 position is a critical determinant of biological activity and a key site for modification. Creating hybrids by linking the benzimidazole core with other pharmacologically active heterocycles, such as 1,2,3-triazoles, has proven to be a successful strategy for developing potent inhibitors of targets like the epidermal growth factor receptor (EGFR). frontiersin.org

Benzene (B151609) Ring Substitutions: The dichloro substitution at the 5 and 7 positions of the benzene moiety in the target compound significantly influences its electronic and lipophilic character. Exploring other halogen substitutions or introducing electron-donating or electron-withdrawing groups can fine-tune the molecule's interaction with its biological target.

N-1 Position Alkylation/Arylation: The nitrogen atom at position 1 of the imidazole ring is another key site for derivatization. Introducing various alkyl or aryl groups can modulate the compound's solubility, cell permeability, and binding affinity. nih.gov

These design strategies aim to create a diverse library of compounds for screening, leading to the identification of candidates with improved therapeutic profiles.

Modification Strategy Rationale / Potential Impact Example from General Benzimidazole Research
Hybridization at C-2 Combining pharmacophores to create dual-action molecules or enhance binding to a primary target.Benzimidazole-triazole hybrids have shown potent EGFR inhibition. frontiersin.org
Varying Benzene Ring Substituents Modulating electronic properties and lipophilicity to improve target affinity and pharmacokinetic profile.6-nitro substituted benzimidazoles have been evaluated for antimicrobial and anticancer activities. nih.gov
N-1 Position Derivatization Altering steric and electronic properties to influence solubility, membrane permeability, and target engagement.N-substituted benzimidazoles have been synthesized to target various enzymes and receptors. nih.gov
Bioisosteric Replacement Replacing functional groups with others that have similar physical or chemical properties to improve activity or reduce toxicity.The benzimidazole scaffold itself is a bioisostere of natural purines. frontiersin.org

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental techniques is paramount for the rational design of novel therapeutic agents. This integrated approach accelerates the drug discovery process by predicting the properties of virtual compounds before their synthesis, thereby saving time and resources.

Computational methodologies play a crucial role in the initial stages of design. Molecular docking is used to predict the binding modes and affinities of designed ligands with their protein targets. researchgate.netnih.gov For instance, docking studies have been employed to identify benzimidazole derivatives as potential inhibitors of SARS-CoV-2 proteins and key enzymes in Mycobacterium tuberculosis. researchgate.netnih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. researchgate.netnih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help in the early identification of candidates with favorable drug-like properties. researchgate.net

Experimental methodologies then validate these computational predictions. The designed compounds are synthesized, and their structures are confirmed using techniques like NMR, FT-IR, and mass spectrometry. nih.govroyalsocietypublishing.org Subsequently, in vitro biological assays are conducted to determine their actual activity and potency, such as measuring IC₅₀ values against specific enzymes or cell lines. frontiersin.org This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for the systematic optimization of lead compounds.

Technique Role in Rational Drug Design Application in Benzimidazole Research
Molecular Docking Predicts binding affinity and interaction patterns of a ligand within a target's active site.Used to screen benzimidazole libraries against targets like DprE1 in M. tuberculosis. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Examines the stability and conformational changes of the ligand-protein complex over time.Confirmed the stability of benzimidazole derivatives bound to SARS-CoV-2 proteins. researchgate.net
In Silico ADMET Prediction Forecasts the pharmacokinetic and toxicity profiles of potential drug candidates.Employed to assess the drug-likeness of novel benzimidazole analogues. researchgate.net
Chemical Synthesis Prepares the computationally designed molecules for experimental testing.Various methods are used to synthesize diverse benzimidazole libraries. nih.govnih.gov
In Vitro Biological Assays Measures the biological activity (e.g., enzyme inhibition, cytotoxicity) of the synthesized compounds.Determined the antiproliferative properties of benzimidazole hybrids against cancer cell lines. frontiersin.org

Exploration of Novel Molecular Targets for Mechanistic Studies

The benzimidazole scaffold is considered a "privileged" structure due to its ability to interact with a multitude of biological targets. While derivatives have been extensively studied for activities like anticancer and antimicrobial effects, the precise molecular targets often remain to be fully elucidated. frontiersin.orgnih.gov A key future direction for this compound is the systematic exploration of novel molecular targets to understand its mechanism of action.

This exploration can be conducted through various screening approaches. High-throughput screening (HTS) against large panels of kinases, proteases, and other enzymes can rapidly identify potential targets. For example, benzimidazole derivatives have been identified as inhibitors of enzymes crucial for pathogen survival, such as Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) in tuberculosis. nih.govresearchgate.net They have also been found to target quorum sensing regulatory proteins like LasR in Pseudomonas aeruginosa. nih.gov In cancer research, targets include topoisomerases, microtubule polymerization, and various protein kinases like EGFR. frontiersin.org Recently, transglutaminase 2 (TG2) has been identified as a target for 1H-benzo[d]imidazole-4,7-dione based compounds in renal cell carcinoma. nih.gov

Identifying the specific molecular target(s) of this compound would be a significant breakthrough, enabling mechanism-based drug design and potentially revealing novel therapeutic applications.

Molecular Target Class Specific Example Associated Therapeutic Area
Protein Kinases Epidermal Growth Factor Receptor (EGFR)Oncology frontiersin.org
Bacterial Enzymes Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1)Anti-tubercular nih.govresearchgate.net
Bacterial Regulatory Proteins LasR (Quorum Sensing)Anti-biofilm / Anti-virulence nih.gov
DNA-Interacting Enzymes Topoisomerase I and IIOncology frontiersin.org
Other Enzymes Transglutaminase 2 (TG2)Oncology nih.gov

Development of Advanced Synthetic Routes for Complex Analogues

The synthesis of benzimidazole derivatives has evolved significantly, moving from traditional condensation reactions to more efficient and versatile methods. The classical approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde, often requiring harsh conditions like strong acids. nih.gov To build a diverse library of analogues based on this compound, advanced synthetic strategies are essential.

Modern synthetic methodologies offer improved yields, shorter reaction times, and greater functional group tolerance. researchgate.net These include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of 2-substituted benzimidazoles compared to conventional heating. organic-chemistry.org

One-Pot, Multi-Component Reactions: These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, increasing efficiency and reducing waste. Copper-catalyzed one-pot reactions of 2-haloanilines, aldehydes, and sodium azide (B81097) are an example. organic-chemistry.org

Novel Catalytic Systems: The use of various catalysts, including metals like palladium, copper, and zinc, has enabled new bond formations and cyclization strategies, expanding the scope of accessible benzimidazole structures. researchgate.netorganic-chemistry.org

Green Chemistry Approaches: The use of environmentally benign solvents like water and renewable reagents such as D-glucose as a C1 synthon represents a sustainable approach to benzimidazole synthesis. organic-chemistry.org

For instance, starting from 4-(1H-benzo[d]imidazol-2-yl)aniline, derivatives have been prepared by reacting it with maleic anhydride (B1165640) to form an unsaturated carboxylic acid, which is then cyclized to create pyrazole (B372694) derivatives. uwa.edu.auijrpc.comresearchgate.net Applying advanced synthetic routes will facilitate the creation of more complex and structurally diverse analogues of this compound for biological screening.

Synthetic Method Description Advantages
Phillips Condensation Reaction of o-phenylenediamine with carboxylic acids under acidic conditions.Traditional, well-established method.
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat the reaction mixture.Reduced reaction times, often higher yields. organic-chemistry.org
Metal-Catalyzed Cyclizations Employs transition metals (e.g., Cu, Pd, Ni) to catalyze C-N bond formation.High efficiency, broad substrate scope. organic-chemistry.org
One-Pot Procedures Combines multiple reaction steps into a single operation without isolating intermediates.Increased efficiency, reduced waste. organic-chemistry.org

Potential as Chemical Probes for Biological Pathway Elucidation

Beyond their therapeutic potential, small molecules with high potency and selectivity for a specific biological target can be invaluable tools as "chemical probes." These probes are used to interrogate complex biological pathways, validate new drug targets, and understand disease mechanisms. If this compound or an optimized analogue is found to have high affinity and specificity for a single molecular target, it could be developed into a powerful chemical probe.

To function as a chemical probe, a molecule should ideally possess several key characteristics:

Potency: It should modulate its target in cells at low concentrations.

Selectivity: It should have minimal off-target effects to ensure that the observed biological response is due to its interaction with the intended target.

Mechanism of Action: Its interaction with the target should be well-characterized (e.g., competitive inhibitor, allosteric modulator).

Cellular Activity: It must be able to penetrate cells and engage its target in a physiological context.

A validated probe derived from the this compound scaffold could be further modified by incorporating reporter tags, such as fluorescent dyes or biotin. These tagged probes would allow for visualization of the target protein within cells (e.g., via fluorescence microscopy) or for its isolation and identification from complex biological mixtures (e.g., via affinity purification). Such tools would be instrumental in elucidating the role of its target protein in health and disease.

Characteristic Description Importance for a Chemical Probe
High Potency Effective at nanomolar or low micromolar concentrations.Minimizes the concentration needed, reducing the likelihood of off-target effects.
High Selectivity Significantly higher affinity for the intended target over other related proteins.Ensures that the biological effects observed are due to modulation of the specific target.
Defined Mechanism The mode of interaction with the target (e.g., inhibition, activation) is known.Allows for clear interpretation of experimental results.
Cell Permeability Ability to cross the cell membrane to reach intracellular targets.Essential for studying biological processes within living cells.
Structural Amenability The molecule's structure allows for the attachment of tags without losing activity.Enables applications like pull-down assays and cellular imaging.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline, and how do yields vary with substituent positions?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-aminobenzoic acid derivatives with o-phenylenediamine analogs under acidic conditions. For example, chlorinated benzimidazole derivatives can be prepared by reacting 5,7-dichloro-1H-benzo[d]imidazole with 4-nitroaniline followed by reduction . Yields depend on substituent positions and reaction conditions:

SubstituentsYield (%)Melting Point (°C)
5,7-Dichloro (Target)97222–223
5-Chloro86133–135
5-Fluoro63271
Data adapted from synthesis protocols in and .

Q. How is structural characterization performed for this compound, and what analytical challenges arise?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C), ESI-MS, and TLC. However, overlapping aromatic proton signals in ¹H NMR (e.g., 6.5–8.5 ppm) complicate assignments. Advanced techniques like 2D-COSY or NOESY are recommended to resolve ambiguities . For example, coupling constants (J = 8–10 Hz) between adjacent protons in the benzimidazole ring aid in confirming substitution patterns .

Q. What biological activities are associated with this compound, and how are preliminary screenings conducted?

  • Methodological Answer : The compound exhibits antiviral, antimicrobial, and antitumor activity. Preliminary screenings involve in vitro assays:

  • Antiviral : Plaque reduction assays against BVDV (Bovine Viral Diarrhea Virus) with IC₅₀ values <10 µM .
  • Antimicrobial : Disk diffusion tests against S. aureus and E. coli (zone of inhibition >15 mm at 100 µg/mL) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) influence biological activity and pharmacokinetics?

  • Methodological Answer : Chloro groups enhance lipophilicity and target binding (e.g., DNA intercalation), while fluoro substituents improve metabolic stability. SAR studies show:

SubstituentLogPIC₅₀ (BVDV, µM)Metabolic Half-life (h)
5,7-Cl3.28.54.2
5-F,7-Cl2.812.36.8
Data synthesized from and . Computational modeling (e.g., molecular docking) further clarifies interactions with viral proteases .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurity profiles. Recommended approaches:

  • Reproducibility Checks : Standardize protocols (e.g., ATCC cell lines, fixed serum concentrations).
  • HPLC Purity Analysis : Ensure >95% purity via reverse-phase C18 columns (UV detection at 254 nm) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .

Q. How can dual-target inhibition (e.g., viral entry and replication) be optimized for this compound?

  • Methodological Answer : Co-crystallization studies with BVDV NS5B polymerase and host ACE2 receptors reveal key binding motifs. Modifications at the aniline moiety (e.g., introducing sulfonamide groups) enhance dual-target affinity. Kinetic assays (e.g., surface plasmon resonance) quantify dissociation constants (Kd) for iterative optimization .

Q. What are the stability and degradation profiles under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) show:

ConditionDegradation ProductsHalf-life (Days)
Acidic (pH 2)5-Chloro-benzimidazole derivatives7
Neutral (pH 7)Stable (>30 days)>30
Data from and . Lyophilized hydrochloride salts improve aqueous solubility and shelf-life .

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4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.